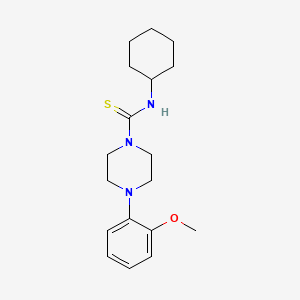

N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Description

N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a piperazine derivative featuring a cyclohexyl group, a 2-methoxyphenyl substituent, and a carbothioamide functional group. This compound is of interest in medicinal chemistry due to its structural versatility, which allows interactions with diverse biological targets. The carbothioamide group provides hydrogen-bonding capabilities, critical for target engagement .

Properties

IUPAC Name |

N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3OS/c1-22-17-10-6-5-9-16(17)20-11-13-21(14-12-20)18(23)19-15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUYGGSRILLGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine core substituted with a cyclohexyl group and a 2-methoxyphenyl moiety, along with a carbothioamide functional group. This unique structure is hypothesized to contribute to its diverse biological activities.

Antidepressant Activity

Research has shown that derivatives of piperazine compounds, including those similar to this compound, exhibit promising antidepressant-like effects. A study synthesized various derivatives and evaluated their affinity for serotonergic receptors such as 5-HT1A and 5-HT7. The most effective compounds demonstrated high affinity (Ki < 1 nm for 5-HT1A) and significant antidepressant activity in animal models (tail suspension test) at doses lower than traditional antidepressants like imipramine .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It is believed to exert antiproliferative effects by inhibiting specific enzymes involved in cell growth. For instance, compounds with similar structures have shown activity against cancer cell lines, indicating that modifications in the piperazine structure can enhance biological efficacy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Initial studies suggest that the compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:

- Serotonergic Receptors : The compound likely interacts with serotonin receptors (5-HT1A, 5-HT7), modulating neurotransmitter levels and influencing mood regulation.

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation, disrupting metabolic pathways essential for tumor growth.

- Membrane Disruption : The antimicrobial effects might be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential cellular processes.

Research Findings and Case Studies

Comparison with Similar Compounds

Substituent Variations in Piperazine Derivatives

The biological and chemical properties of piperazine-1-carbothioamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Key Structural Differences and Implications

- Cyclohexyl vs.

- 2-Methoxyphenyl vs. Furan-2-carbonyl: The 2-methoxyphenyl group provides steric and electronic effects distinct from the planar furan ring, which may alter binding to enzymes like neuronal nitric oxide synthase (nNOS) or antimicrobial targets .

- Carbothioamide vs.

Antimicrobial Activity

Compounds with 2-methoxyphenyl piperazine scaffolds, such as HBK14–HBK19, exhibit broad-spectrum antibacterial activity. Derivatives like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine show efficacy against Gram-positive and Gram-negative bacteria, suggesting the 2-methoxyphenyl group plays a role in disrupting bacterial membranes or enzyme function . The target compound’s cyclohexyl group may further enhance penetration into bacterial biofilms .

Neuroprotective and Anti-Inflammatory Effects

For example, compound 18 (from ) reduces nitrite ion levels and motor symptoms in PD models . The target compound’s carbothioamide group may similarly inhibit nNOS, though direct studies are needed.

Enzyme Inhibition and Selectivity

Structural analogs with halogenated or trifluoromethyl groups (e.g., ) show strong enzyme inhibition due to enhanced electrophilicity. In contrast, the target compound’s methoxy and cyclohexyl groups may favor interactions with hydrophobic enzyme pockets, as seen in anti-inflammatory piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.